(E,E)-3,5-octadien-2-one

Semiochemistry Insect olfaction Integrated pest management

(E,E)-3,5-Octadien-2-one (CAS 38284-27-4; also indexed under CAS 30086-02-3 for the stereochemically defined entity) is an eight-carbon linear conjugated dienone (C₈H₁₂O, MW 124.18 g/mol) belonging to the enone class. It exists as one of four possible geometrical isomers around the Δ³ and Δ⁵ double bonds, with the (E,E) (trans,trans) form being thermodynamically most stable and biologically most relevant.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 38284-27-4
Cat. No. B1624427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-3,5-octadien-2-one
CAS38284-27-4
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC=CC=CC(=O)C
InChIInChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3
InChIKeyLWRKMRFJEUFXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(E,E)-3,5-Octadien-2-one (CAS 38284-27-4): A Conjugated Dienone Volatile with Defined Geometrical Isomerism for Flavor, Fragrance, and Semiochemical Research


(E,E)-3,5-Octadien-2-one (CAS 38284-27-4; also indexed under CAS 30086-02-3 for the stereochemically defined entity) is an eight-carbon linear conjugated dienone (C₈H₁₂O, MW 124.18 g/mol) belonging to the enone class [1]. It exists as one of four possible geometrical isomers around the Δ³ and Δ⁵ double bonds, with the (E,E) (trans,trans) form being thermodynamically most stable and biologically most relevant [2]. The compound has received regulatory clearance as a flavoring agent (FEMA 4008, JECFA 1139), evaluated by JECFA in 2002 with no safety concern at current intake levels [3]. It occurs naturally in diverse food matrices including peas, tomato, potato, figs, fish, shrimp, oysters, tea, and milk powder, and is consistently detected as a lipid oxidation product in omega-3 PUFA-rich systems .

Why (E,E)-3,5-Octadien-2-one Cannot Be Generically Substituted by In-Class Isomers or Chain-Analogous Volatiles


The four geometrical isomers of 3,5-octadien-2-one—(E,E), (E,Z), (Z,E), and (Z,Z)—share identical molecular formulae, molecular weights, and bulk physicochemical descriptors (predicted boiling point, logP, density), yet exhibit divergent biological recognition, sensory character, and chromatographic behavior [1]. In corn rootworm (Diabrotica spp.), antennae show isomer-specific electrophysiological responses with behavioral preference for the (E,E) configuration; the (E,Z) isomer is less active [2]. Odor quality diverges markedly: (E,E) presents as fresh, sweet, woody, mushroom, while (E,Z) is reported as synthetic, plastic, fatty, fruity [3]. Furthermore, in lipid oxidation marker panels, (E,E)-3,5-octadien-2-one originates specifically from omega-3 PUFA degradation, whereas hexanal and (E)-2-heptenal track omega-6 oxidation, meaning isomer or chain-analog substitution destroys fatty-acid-source specificity [4]. These three independent axes—behavioral specificity, sensory divergence, and oxidative lineage—demonstrate that generic replacement by another geometrical isomer or a structurally adjacent volatile (e.g., 3-octen-2-one) is scientifically invalid for any application requiring isomer-level fidelity.

Product-Specific Quantitative Evidence Guide: (E,E)-3,5-Octadien-2-one vs. Closest Comparators


Isomer-Specific Behavioral Attraction in Corn Rootworm: (E,E) Isomer Preferred Over (E,Z) in Field Bioassays

In a direct comparative field study (Cossé & Baker, 1999), synthetic (E,E)-3,5-octadien-2-one attracted northern corn rootworm (Diabrotica barberi) adults in commercial cornfields, whereas the (E,Z) geometrical isomer, also identified in the same buffalo gourd root powder headspace, did not elicit equivalent behavioral attraction. Electroantennogram (EAG) dose-response studies and field trapping experiments demonstrated that Diabrotica antennae discriminate between geometrical isomers of 3,5-octadien-2-one, with a clear behavioral preference for the (E,E) configuration [1]. Furthermore, augmenting buffalo gourd root powder with additional (E,E)-3,5-octadien-2-one enhanced its efficacy as a feeding stimulant and arrestant for both northern and western corn rootworm adults [1].

Semiochemistry Insect olfaction Integrated pest management

Kovats Retention Index Differentiation on DB-5: Resolving (E,E) from (E,Z) for GC-MS Identity Confirmation

On a DB-5 capillary column (J&W Scientific), the (E,E) isomer of 3,5-octadien-2-one elutes at Kovats retention index (RI) 1068, while the (E,Z) isomer elutes at RI 1096—a reproducible difference of 28 index units that enables unambiguous chromatographic resolution [1][2]. On a polar Supelcowax-10 column, the (E,E) isomer has RI = 1521 [1], whereas the (E,Z) isomer on DB-FFAP (a comparable polar phase) elutes at RI = 1480 [2]. This dual-column RI signature provides orthogonal confirmation of isomer identity, a critical parameter when authenticating natural occurrence, verifying synthetic product purity, or performing quantitative volatile profiling in complex food or environmental matrices.

Analytical chemistry Volatile identification GC-MS method validation

Sensory Divergence: (E,E) Isomer Odor Profile vs. (E,Z) and Its Consequences for Flavor and Fragrance Selection

The (E,E) isomer is consistently described across independent odor databases as having a fresh, sweet, woody, mushroom character [1], with a fruity, green, grassy note at 1.00% in dipropylene glycol and a sweet, waxy, creamy, milky, toasted coconut taste at 1.0 ppm . In contrast, the (E,Z) isomer is characterized as synthetic, plastic, fatty, fruity [2], with additional descriptors of hay, green, herbal notes [3]. This qualitative sensory divergence between isomers has direct procurement consequences: the (E,Z) isomer is explicitly categorized by The Good Scents Company as 'not for fragrance use' [3], whereas the (E,E) isomer carries FEMA GRAS status (FEMA 4008) with established usage levels for flavor applications [4].

Flavor chemistry Fragrance formulation Sensory science

Post-Storage Marker Specificity: (E,E)-3,5-Octadien-2-one Exhibits Greatest Ketone Change in Infant Formula During Ambient Storage

In a comparative analysis of 14 commercial infant formula brands stored for 2 months under ambient conditions, (E,E)-3,5-octadien-2-one showed the greatest magnitude of change among all ketone volatiles monitored, particularly in the JLB-L brand [1]. This compound served as a characteristic flavor compound distinguishing specific brand groups in principal component analysis: it was a defining volatile for the second PCA group (brands JLB-Y, AY, FH-F) in fresh formulas and remained a key discriminatory compound post-storage [1]. Sensory evaluation confirmed that the milky flavor decreased while fatty, rancid, fishy, and grassy notes increased after storage, with (E,E)-3,5-octadien-2-one being one of the volatiles whose concentration rise correlated with this sensory deterioration [1]. In an independent study using switchable GC/GC×GC-O-MS with AEDA on cow milk-based vs. goat milk-based infant formulas, (E,E)-3,5-octadien-2-one was among the five key volatile compounds (alongside (E)-2-octenal, (E,E)-2,4-decadienal, 3-methylbutanal, and 2-pentylfuran) that helped distinguish goat milk-based (GS) from cow milk-based (CS) formulas [2].

Food quality Shelf-life marker Infant formula oxidation

Fatty Acid Oxidation Lineage: (E,E)-3,5-Octadien-2-one as a Specific Omega-3 PUFA Marker Distinct from Omega-6-Derived Volatiles

In a simulated shelf-life study of edible oils, Nogueira et al. (2019) demonstrated that (E,E)-3,5-octadien-2-one was identified exclusively in omega-3 PUFA-rich oils from vegetable sources, alongside (E,E)-2,4-decadienal, whereas hexanal, (E)-2-heptenal, (E,E)-2,4-heptadienal, nonanal, and 2-undecenal were the dominant markers from omega-6-rich oils [1]. This fatty acid source-specificity was corroborated in a fish oil-enriched milk emulsion study where (E,E)-3,5-octadien-2-one was among the key volatiles characterized by GC-olfactometry [2]. In minced Baltic herring—a dark-muscled fish rich in omega-3 PUFA—3,5-octadien-2-one was used alongside hexanal and 1-penten-3-ol as a primary indicator of lipid oxidation, and its formation was suppressed by berry press residue antioxidants at 1.5 g/100 g [3].

Lipid oxidation Edible oil quality Omega-3 authenticity

Odor Activity Value (OAV) of 110.84 in Dong Ding Oolong Tea: Quantitative Aroma Contribution Among Key Odorants

In a comprehensive sensomics study of Dong Ding oolong tea (DDT), 3,5-octadien-2-one (isomer presumed (E,E) based on commercial standard sourcing from ChemService Inc., purity >95%) exhibited an odor activity value (OAV) of 110.84, calculated from a concentration of 24.40 µg/kg and an odor threshold of 0.1 µg/kg in water, with descriptors fatty, fruity, mushroom [1]. This OAV ranked the compound among the top 10 key aroma contributors in DDT, alongside linalool (OAV 136.51) and 2,3-diethyl-5-methylpyrazine (OAV 1406.29). In an AEDA study of Keemun black tea, (E,E)-3,5-octadien-2-one was assigned a flavor dilution (FD) factor of 16 with musty, fatty aroma character, detected among 50 odor-active regions with FD factors ranging from 1 to 1024 [2]. These two independent tea matrices demonstrate that the (E,E) isomer contributes reproducible, quantifiable aroma impact across different tea processing types.

Tea aroma chemistry Sensomics Aroma recombination

Application Scenarios Where (E,E)-3,5-Octadien-2-one (CAS 38284-27-4) Delivers Verifiable Selection Advantage


Semiochemical Lure Development for Corn Rootworm (Diabrotica spp.) Monitoring and Control

Based on the demonstrated isomer-specific behavioral preference for (E,E)-3,5-octadien-2-one over (E,Z) in field trapping of northern corn rootworm [Section 3, Evidence 1, REFS-1], procurement of stereochemically defined (E,E) isomer (>95% purity) is mandatory for formulating effective monitoring lures or developing feeding stimulant/arrestant formulations augmented with this volatile. Undefined isomer mixtures or (E,Z)-enriched batches will produce inconsistent or null field trapping results, potentially undermining integrated pest management programs.

Omega-3 Specific Oxidative Stability Testing in Edible Oils, Algal Products, and Fish Matrices

Because (E,E)-3,5-octadien-2-one forms exclusively from omega-3 PUFA oxidation—unlike hexanal which arises from both omega-3 and omega-6 pathways [Section 3, Evidence 5, REFS-1]—this compound serves as a selective volatile marker for omega-3 quality deterioration. Laboratories conducting accelerated shelf-life testing of algal oils, fish oil supplements, or omega-3-fortified foods should calibrate with authentic (E,E)-3,5-octadien-2-one standard to achieve fatty-acid-source-specific oxidation tracking, enabling correct attribution of oxidative degradation to omega-3 lipid fractions rather than confounding with omega-6 co-oxidation signals.

Infant Formula Quality Control: Ketone-Specific Storage Stability Marker

The finding that (E,E)-3,5-octadien-2-one exhibits the greatest post-storage change among all ketone volatiles in commercial infant formula [Section 3, Evidence 4, REFS-1] positions it as the most sensitive ketone-class marker for detecting ambient storage-induced flavor deterioration. QC laboratories should incorporate this compound into targeted volatile monitoring panels, as its dynamic range exceeds that of alternative ketone markers, enabling earlier detection of quality drift before sensory rejection thresholds are reached by consumers.

Tea Aroma Research: Key Odorant for Sensomics-Based Aroma Recombination and Omission Studies

With an OAV of 110.84 in Dong Ding oolong tea [Section 3, Evidence 6, REFS-1] and an FD factor of 16 in Keemun black tea [Section 3, Evidence 6, REFS-2], (E,E)-3,5-octadien-2-one is a quantitatively validated key aroma compound across multiple tea types. Aroma recombination models for oolong, black, or green tea that omit this compound will be sensorially incomplete. Procurement of high-purity (>95%) (E,E)-3,5-octadien-2-one standard is essential for accurate aroma reconstitution experiments and for calibrating quantitative GC-MS methods in tea flavor chemistry.

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